2-(4-bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Physicochemical differentiation Hydrogen bonding Solubility optimization

2-(4-Bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 618396-47-7) is a synthetic small-molecule heterocycle belonging to the tetrahydroquinazoline-4(1H)-thione class. Its molecular formula is C₁₇H₁₉BrN₂OS with a molecular weight of 379.3 g/mol, and it is typically supplied at ≥95% purity for research use.

Molecular Formula C17H19BrN2OS
Molecular Weight 379.3 g/mol
CAS No. 618396-47-7
Cat. No. B3274982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
CAS618396-47-7
Molecular FormulaC17H19BrN2OS
Molecular Weight379.3 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=S)N=C(N2CCCO)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H19BrN2OS/c18-13-8-6-12(7-9-13)16-19-17(22)14-4-1-2-5-15(14)20(16)10-3-11-21/h6-9,21H,1-5,10-11H2
InChIKeyLUGXZXNRNCYXJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 618396-47-7): Structural Profile and Procurement Context


2-(4-Bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 618396-47-7) is a synthetic small-molecule heterocycle belonging to the tetrahydroquinazoline-4(1H)-thione class. Its molecular formula is C₁₇H₁₉BrN₂OS with a molecular weight of 379.3 g/mol, and it is typically supplied at ≥95% purity for research use . The compound features a 5,6,7,8-tetrahydroquinazoline core bearing a C=S thione at position 4, a 4-bromophenyl substituent at C2, and a 3-hydroxypropyl chain at N1, distinguishing it from the broader quinazoline-thione family through the simultaneous presence of all three structural motifs [1]. It has been catalogued in public screening libraries and subjected to at least one AlphaScreen-based high-throughput assay targeting mutant huntingtin–calmodulin (mHTT–CaM) protein–protein interaction .

Why Tetrahydroquinazoline-4(1H)-thione Analogs Cannot Be Interchanged with CAS 618396-47-7


Within the tetrahydroquinazoline-4(1H)-thione series, the identity of the N1 substituent and the C2 aryl group critically governs both target engagement profile and physicochemical properties. Replacement of the N1-(3-hydroxypropyl) chain with a non-hydroxylated substituent (e.g., allyl, CAS 618396-51-3; or 4-methoxyphenyl, CID 1589611) eliminates the terminal hydrogen-bond donor, which can alter solubility, metabolic stability, and protein-ligand interaction geometry . Conversely, removing the 4-bromophenyl at C2 (e.g., replacing with unsubstituted phenyl, CID 1556792) abolishes the halogen-mediated hydrophobic contact and potential halogen-bonding interactions that are central to the CAR antagonist pharmacophore identified for 2-(4-bromophenyl)quinazoline-4-thione (7l) [1]. Furthermore, the tetrahydroquinazoline ring saturation state differentiates this compound from fully aromatic quinazoline-4-thiones (e.g., CAS 100527-50-2), which exhibit distinct conformational preferences and receptor-binding profiles [1]. These structural features are non-interchangeable; procurement decisions based solely on core scaffold similarity risk selecting a compound with divergent biological performance.

Quantitative Differentiation Evidence for CAS 618396-47-7 vs. Closest Structural Analogs


Hydrogen-Bond Donor Capacity: N1-(3-Hydroxypropyl) vs. N1-Allyl and N1-(4-Methoxyphenyl) Analogs

CAS 618396-47-7 possesses one hydrogen-bond donor (HBD) via the terminal hydroxyl of its N1-(3-hydroxypropyl) chain. In contrast, the closest commercially available analog 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione (CAS 618396-51-3, C₁₇H₁₇BrN₂S) has zero HBD , and 2-(4-bromophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione (CID 1589611, C₂₁H₁₉BrN₂OS) also has zero HBD [1]. The 2-hydroxyethyl analog 2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4-thione (ZINC02841453) shares the HBD feature but with a shorter linker (two methylene units vs. three), yielding a different spatial orientation of the hydroxyl relative to the core [2]. The presence of the HBD in CAS 618396-47-7 is expected to improve aqueous solubility and enable hydrogen-bond-mediated target interactions not available to non-hydroxylated N1-substituted analogs.

Physicochemical differentiation Hydrogen bonding Solubility optimization

BindingDB Cross-Study Activity Comparison: HCV Core Protein Dimerization Inhibition by 4-Bromophenyl-Containing Analogs

A close structural analog, 2-(4-bromophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione (CID 1589611, C₂₁H₁₉BrN₂OS, MW 427.36), was tested in a TR-FRET-based biochemical high-throughput dose-response assay for inhibition of Hepatitis C Virus (HCV) core protein dimerization, yielding an IC₅₀ of 4.98×10⁴ nM (≈49.8 µM) [1]. The N1-(4-methoxyphenyl) group in this comparator is a hydrophobic, non-HBD substituent that differs fundamentally from the N1-(3-hydroxypropyl) group in CAS 618396-47-7. While direct assay data for CAS 618396-47-7 in the same system are not publicly available, the structural divergence at N1—particularly the introduction of a flexible, H-bond-capable hydroxyalkyl chain—is expected to alter both binding affinity and target selectivity relative to the N1-aryl comparator. In a separate but structurally informative cross-study, the N1-(3-hydroxypropyl) analog lacking the 4-bromo substituent (1-(3-hydroxypropyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione, CID 1556792) showed an IC₅₀ of 5.00×10⁴ nM (50 µM) against Coagulation Factor XI [2], indicating that the N1-hydroxypropyl chain alone is compatible with protein target engagement at micromolar concentrations.

Antiviral screening HCV core protein Protein–protein interaction inhibition

CAR Antagonism Pharmacophore: Class-Level Evidence from 2-(4-Bromophenyl)quinazoline-4-thione (7l)

The 2-(4-bromophenyl)quinazoline-4-thione scaffold has been validated as a Constitutive Androstane Receptor (CAR, NR1I3) antagonist pharmacophore by Brožová et al. (2023). In cellular and in vitro TR-FRET assays using recombinant CAR ligand-binding domain (LBD), compound 7l—2-(4-bromophenyl)quinazoline-4-thione (CAS 100527-50-2, C₁₄H₉BrN₂S)—exhibited significant CAR antagonistic activity while displaying no agonistic or inverse agonistic activities [1]. This represented the first identification of a compound possessing a purely antagonistic effect on CAR [1]. Notably, the lead agonist in the same series (7d, a 2-(3-methylphenyl)quinazolinone) showed EC₅₀ = 0.055 µM with no PXR activation and no cytotoxicity [1]. CAS 618396-47-7 shares the critical 2-(4-bromophenyl) substituent and the C4-thione functionality with 7l, but adds a saturated tetrahydro ring and an N1-(3-hydroxypropyl) chain. The N1 substitution site is a known vector for modulating CAR ligand pharmacology within this chemotype, and the hydroxypropyl group introduces additional hydrogen-bonding capacity that may influence CAR LBD interactions described in the SAR analysis [1].

Nuclear receptor modulation CAR antagonism Xenobiotic metabolism Hepatotoxicity

Screening Library Inclusion: AlphaScreen Assay for mHTT–CaM Interaction Abrogation

CAS 618396-47-7 has been explicitly tested in a high-throughput AlphaScreen assay designed to identify small molecules that abrogate the interaction between mutant huntingtin protein (mHTT) and calmodulin (CaM) . This assay (Source ID: 24983, Target: Huntingtin) is part of a screening campaign relevant to Huntington's disease drug discovery . The inclusion of CAS 618396-47-7 in this specific disease-relevant assay distinguishes it from numerous structurally related tetrahydroquinazoline-4-thiones that have not been profiled against neurodegenerative disease targets. While quantitative results (e.g., % inhibition, IC₅₀) from this screen are not publicly available through the Chemsrc bioassay portal, the very fact of its selection for this assay implies that the compound met the screening library's physicochemical and drug-likeness criteria and was considered a credible candidate for modulating a therapeutically relevant protein–protein interaction .

Huntington's disease Protein–protein interaction AlphaScreen Mutant huntingtin

Recommended Application Scenarios for CAS 618396-47-7 Based on Quantitative Differentiation Evidence


Nuclear Receptor (CAR/NR1I3) Antagonism Probe Development

Based on the validated CAR antagonistic activity of the 2-(4-bromophenyl)quinazoline-4-thione scaffold [1], CAS 618396-47-7 is recommended as a starting point for developing CAR antagonist chemical probes with improved solubility and pharmacokinetic properties. The N1-(3-hydroxypropyl) group provides a synthetic handle for further derivatization (e.g., esterification, oxidation to carboxylic acid, or conjugation) that is absent in the simpler lead compound 7l (CAS 100527-50-2). Researchers investigating xenobiotic-induced hepatotoxicity or metabolic disorders where CAR suppression is therapeutically desirable should prioritize this compound over N1-alkyl or N1-aryl analogs lacking the hydroxyl functional group.

Structure–Activity Relationship (SAR) Studies at the N1 Position of Tetrahydroquinazoline-4-thiones

CAS 618396-47-7 occupies a unique position in the tetrahydroquinazoline-4-thione SAR matrix: it pairs the 4-bromophenyl at C2 (associated with CAR antagonism [1]) with a 3-hydroxypropyl chain at N1 that differs in length, flexibility, and H-bond capacity from the 2-hydroxyethyl analog (ZINC02841453 [2]), the 4-methoxyphenyl analog (CID 1589611 [3]), and the allyl analog (CAS 618396-51-3 ). Systematic comparison of these four analogs in a single assay panel would elucidate the contribution of N1 chain length, H-bond donor presence, and linker flexibility to target binding and selectivity. This compound is therefore a critical component of any comprehensive N1-SAR matrix for the tetrahydroquinazoline-4-thione series.

Neurodegenerative Disease Target Screening: mHTT–CaM Interaction

The documented screening of CAS 618396-47-7 in an AlphaScreen assay for mHTT–CaM interaction abrogation provides a specific rationale for its use in Huntington's disease drug discovery programs. While the primary screening results are not publicly disclosed, the compound's inclusion in this assay suggests it passed initial drug-likeness filters and may serve as a validated hit or a structural template for medicinal chemistry optimization. Procurement of this compound is warranted for laboratories seeking to establish or expand internal screening cascades against mutant huntingtin-related protein–protein interactions, particularly where a brominated tetrahydroquinazoline-thione chemotype has not yet been explored.

Physicochemical Property Benchmarking in Hydroxyalkyl-Functionalized Heterocycles

CAS 618396-47-7 serves as a useful comparator in studies examining the impact of N1-hydroxyalkyl chain length on physicochemical properties within the tetrahydroquinazoline-4(1H)-thione series. The 3-hydroxypropyl chain (three methylene spacer units) can be benchmarked against the 2-hydroxyethyl analog (ZINC02841453, two methylene units [2]) for effects on partition coefficient (LogP), topological polar surface area (TPSA), aqueous solubility, and permeability. Such data are valuable for medicinal chemists optimizing the balance between target affinity and drug-like properties in lead optimization programs involving N-functionalized heterocycles.

Quote Request

Request a Quote for 2-(4-bromophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.